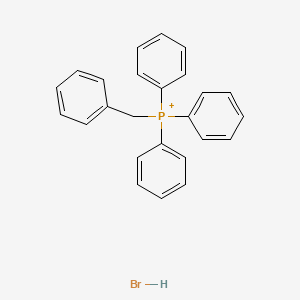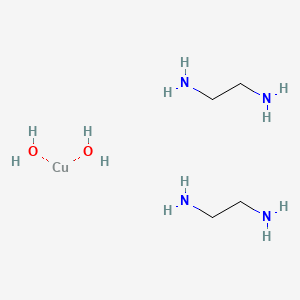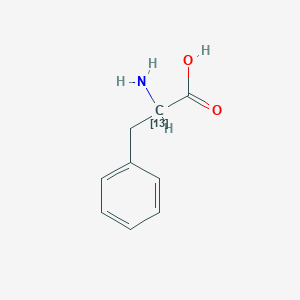
Chloropentaammineruthenium(III) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaamminechlororuthenium(III) chloride is a coordination compound with the formula [Ru(NH3)5Cl]Cl2. It is a yellow crystalline solid that is slightly soluble in water
準備方法
Synthetic Routes and Reaction Conditions: Pentaamminechlororuthenium(III) chloride can be synthesized by reacting ruthenium(III) chloride with an excess of ammonia in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of ruthenium(III) chloride in water.
- Addition of an excess of ammonia to the solution.
- The mixture is then heated to facilitate the formation of the pentaammine complex.
- The product is isolated by crystallization .
Industrial Production Methods: While specific industrial production methods for pentaamminechlororuthenium(III) chloride are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
化学反応の分析
Types of Reactions: Pentaamminechlororuthenium(III) chloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can act as an electron acceptor in redox reactions.
Substitution Reactions: The chloride ligand can be substituted by other ligands such as pyridine or nitrogen-containing ligands.
Common Reagents and Conditions:
Oxidation/Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligands such as pyridine or other amines can be used under mild heating conditions.
Major Products:
Oxidation/Reduction: The products depend on the specific redox reaction but may include different oxidation states of ruthenium complexes.
Substitution: Substituted ruthenium complexes with different ligands replacing the chloride ion.
科学的研究の応用
Pentaamminechlororuthenium(III) chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of pentaamminechlororuthenium(III) chloride involves its ability to act as an electron acceptor. This property allows it to participate in redox reactions, which are crucial in various biological and chemical processes. The compound can interact with cellular components, such as DNA, potentially leading to therapeutic effects in medical applications .
類似化合物との比較
- Hexaammineruthenium(III) chloride
- Pentaamminechlorocobalt(III) chloride
- Hexaammineruthenium(II) chloride
Comparison:
- Hexaammineruthenium(III) chloride: Similar in structure but contains six ammonia ligands instead of five. It has different redox properties and applications .
- Pentaamminechlorocobalt(III) chloride: Contains cobalt instead of ruthenium. It has similar coordination chemistry but different reactivity and applications .
- Hexaammineruthenium(II) chloride: Contains ruthenium in a different oxidation state (II instead of III), leading to different chemical properties and reactivity .
Pentaamminechlororuthenium(III) chloride stands out due to its specific redox potential and ability to act as an electron acceptor in various chemical and biological systems.
特性
分子式 |
Cl3H15N5Ru |
|---|---|
分子量 |
292.6 g/mol |
IUPAC名 |
azane;trichlororuthenium |
InChI |
InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
InChIキー |
HLAVJMYZYQTXAH-UHFFFAOYSA-K |
正規SMILES |
N.N.N.N.N.Cl[Ru](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)











